molecular formula C14H14F3N3O2 B3080780 N2,N6-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide CAS No. 1092344-44-9

N2,N6-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide

Cat. No.: B3080780
CAS No.: 1092344-44-9
M. Wt: 313.27
InChI Key: RHLXWBXXEXBGNG-UHFFFAOYSA-N
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Description

N2,N6-Dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide is a pyridine-based dicarboxamide derivative characterized by cyclopropyl and trifluoromethyl substituents. The compound’s structure combines a rigid pyridine core with functional groups that influence its electronic, steric, and solubility properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance metabolic stability and modulate reactivity in medicinal chemistry contexts . Cyclopropyl moieties contribute to conformational rigidity and may improve binding affinity in target interactions.

Properties

IUPAC Name

2-N,6-N-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c15-14(16,17)7-5-10(12(21)18-8-1-2-8)20-11(6-7)13(22)19-9-3-4-9/h5-6,8-9H,1-4H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLXWBXXEXBGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=N2)C(=O)NC3CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2,N6-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N2,N6-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide has several scientific research applications:

    Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which can be used in catalysis and materials science.

    Catalysis: The compound can act as a catalyst or a catalyst precursor in organic transformations, including cross-coupling reactions and hydrogenation.

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Sensing and Recognition: The compound can be used in the design of sensors for detecting metal ions or other analytes.

Mechanism of Action

The mechanism of action of N2,N6-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The presence of the trifluoromethyl group enhances its binding affinity and specificity, while the cyclopropyl groups contribute to its stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Pyridine Dicarboxamide Derivatives

Structural and Electronic Comparisons

The pyridine dicarboxamide scaffold is shared among several derivatives, but substituent variations critically define their properties. Below is a comparative analysis with key analogs:

Compound Substituents Key Features
N2,N6-Dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide Cyclopropyl (N2/N6), CF₃ (C4) High lipophilicity (CF₃), steric hindrance (cyclopropyl), potential metabolic stability.
N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide Iodoquinazolinone (N2/N6) Bulky substituents (iodine, quinazolinone), reduced solubility, enhanced π-π stacking.
Pyridine-2,6-dicarboxamide (unsubstituted) None High polarity, limited steric effects, prone to rapid metabolic degradation.

Electronic Effects :

  • In contrast, iodine in the quinazolinone derivative () introduces heavy-atom effects useful in crystallography or radiopharmaceuticals .

Steric and Solubility Profiles :

  • Cyclopropyl groups impose moderate steric hindrance, which may optimize target binding without severely compromising solubility. The iodoquinazolinone analog, however, exhibits reduced aqueous solubility due to its bulky substituents, necessitating green synthesis methods (e.g., mechanochemistry) to improve reaction efficiency .

Biological Activity

N2,N6-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide is a compound belonging to the pyridine-2,6-dicarboxamide derivatives class. Its unique structure includes cyclopropyl groups and a trifluoromethyl group attached to a pyridine ring, which contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in drug development and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves:

  • Reactants : 2,6-Dichloro-4-(trifluoromethyl)pyridine and cyclopropylamine.
  • Conditions : The reaction is conducted in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under controlled heating conditions to facilitate product formation.

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, while the cyclopropyl groups contribute to the compound's stability and bioavailability.

Antiproliferative Activity

Research has indicated that this compound may exhibit significant antiproliferative effects on various human cancer cell lines. A study evaluating similar pyridine derivatives demonstrated that modifications in the structure led to varying degrees of cytotoxicity against cancer cells, suggesting that this compound could potentially function as an antitumor agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including topoisomerases. Topoisomerases are critical in DNA replication and repair processes; thus, their inhibition can lead to increased cytotoxicity in cancer cells. The structure-activity relationship studies suggest that compounds with similar frameworks may act as topoisomerase poisons, enhancing their potential as therapeutic agents .

Case Study 1: Antitumor Efficacy

In a study involving various pyridine derivatives, this compound was tested against human cancer cell lines such as HCT15 and K562. The results indicated significant antiproliferative activity comparable to established chemotherapeutic agents like etoposide. The mechanism was linked to the compound's ability to induce apoptosis through topoisomerase II inhibition .

Case Study 2: Coordination Chemistry Applications

The compound has also been explored for its role as a ligand in coordination chemistry. Its ability to form metal complexes can be utilized in catalysis and materials science. Research indicates that such metal-ligand interactions can enhance catalytic efficiency in organic transformations.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
N2,N6-Dimethyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamideModerate antiproliferative effectsLess potent than dicyclopropyl derivative
N2,N6-Diethyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamideLimited enzyme inhibitionStructural variations reduce efficacy
N2,N6-Dipropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamideSignificant cytotoxicity against cancer cellsSimilar mechanism of action but different potency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N6-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide
Reactant of Route 2
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N2,N6-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide

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